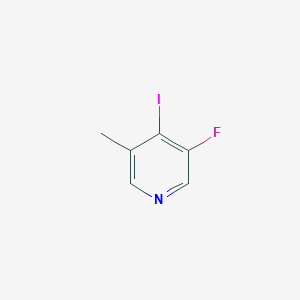![molecular formula C7H5FN4 B13670340 8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
8-Fluoropyrido[4,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a fluorine atom at the 8th position and an amine group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps :
Starting Material: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Step 1: Reaction with triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in an inert atmosphere at 80°C for 15 hours.
Step 2: Treatment with tetrahydrofuran at 25°C for 0.17 hours.
Step 3: Reaction with ammonia in methanol at 25°C for 1 hour.
Step 4: Final treatment with N-ethyl-N,N-diisopropylamine and trichlorophosphate at 0-110°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the multi-step synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of halogen atoms.
Reduction Reactions: Can be reduced under specific conditions to modify the functional groups.
Oxidation Reactions: Oxidation can occur at the amine group or other reactive sites.
Common Reagents and Conditions
Substitution: Triethylamine, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents at the 4th position.
Wissenschaftliche Forschungsanwendungen
8-Fluoropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications :
Medicinal Chemistry: Investigated for its potential as a neuroprotective agent and its ability to inhibit beta-amyloid aggregation, which is relevant for Alzheimer’s disease.
Biological Studies: Used in studies related to oxidative stress and its impact on neurodegenerative diseases.
Industrial Applications: Potential use in the synthesis of other heterocyclic compounds with pharmaceutical relevance.
Wirkmechanismus
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . It is known to inhibit beta-amyloid aggregation, which is a key factor in the pathology of Alzheimer’s disease. The compound’s neuroprotective effects are attributed to its antioxidant properties and its ability to modulate oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A precursor in the synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine.
Piritrexim: A synthetic antifolate with similar structural features and therapeutic potential.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent neuroprotective and antioxidant properties. Its ability to inhibit beta-amyloid aggregation sets it apart from other similar compounds, making it a promising candidate for further research in neurodegenerative diseases.
Eigenschaften
Molekularformel |
C7H5FN4 |
|---|---|
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
8-fluoropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChI-Schlüssel |
UCJXBNHCQRTWHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)F)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)

![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
